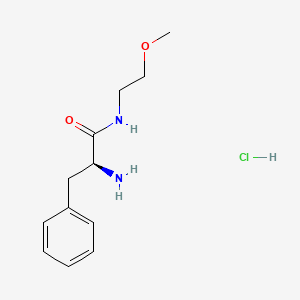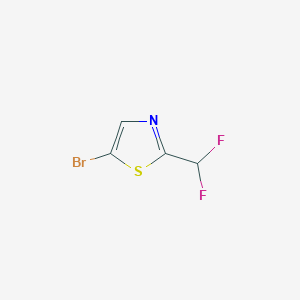
5-Bromo-2-(difluoromethyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(difluoromethyl)thiazole is a chemical compound with the molecular formula C4H2BrF2NS and a molecular weight of 214.03 g/mol It is a thiazole derivative, characterized by the presence of bromine and difluoromethyl groups attached to the thiazole ring
Métodos De Preparación
The synthesis of 5-Bromo-2-(difluoromethyl)thiazole can be achieved through several routes. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another approach includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles, which can be further functionalized at the 2-position . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
5-Bromo-2-(difluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization and Condensation: It can participate in cyclization reactions to form more complex thiazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
5-Bromo-2-(difluoromethyl)thiazole has several scientific research applications:
Biology and Medicine: Thiazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and antitumor properties. These compounds are valuable in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(difluoromethyl)thiazole is primarily related to its ability to interact with biological targets. The thiazole ring can engage in various interactions with enzymes and receptors, potentially inhibiting their activity . The presence of bromine and difluoromethyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets, contributing to its biological effects.
Comparación Con Compuestos Similares
5-Bromo-2-(difluoromethyl)thiazole can be compared with other thiazole derivatives, such as:
5-Bromothiazole: Lacks the difluoromethyl group, which may result in different chemical and biological properties.
2-Bromo-5-(difluoromethyl)pyridine: A structurally similar compound with a pyridine ring instead of a thiazole ring, which may affect its reactivity and applications.
The uniqueness of this compound lies in the combination of bromine and difluoromethyl groups attached to the thiazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
5-bromo-2-(difluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF2NS/c5-2-1-8-4(9-2)3(6)7/h1,3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTILAKBVRIHMNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319255-36-1 |
Source


|
| Record name | 5-Bromo-2-(difluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
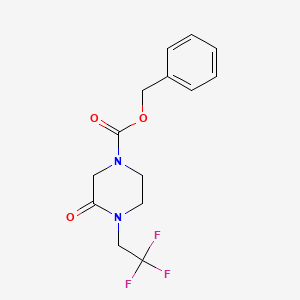
![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1378835.png)
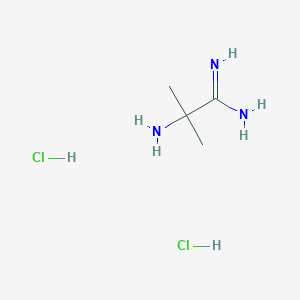
![[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1378837.png)
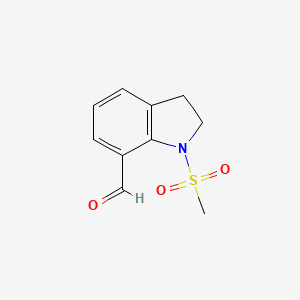
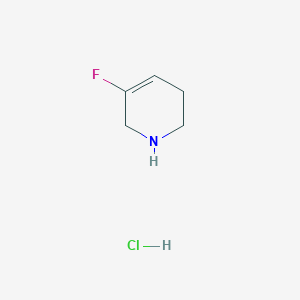
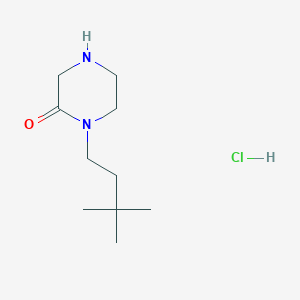
![Tert-butyl 2-[(piperidin-3-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1378845.png)
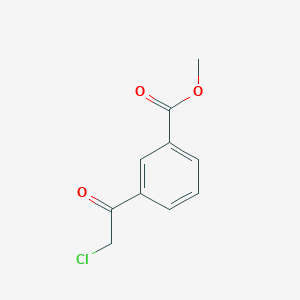
![3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378849.png)
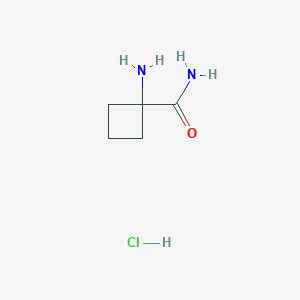
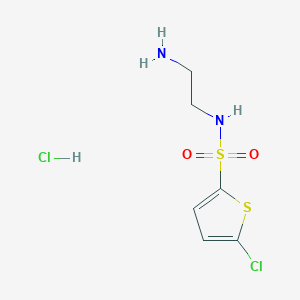
![2-[Ethyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B1378853.png)
